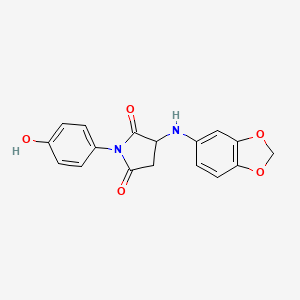

3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c20-12-4-2-11(3-5-12)19-16(21)8-13(17(19)22)18-10-1-6-14-15(7-10)24-9-23-14/h1-7,13,18,20H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACOWQXDROQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzodioxole Group: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

Amination: The benzodioxole compound is then reacted with an amine to introduce the amino group.

Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione ring.

Coupling Reaction: Finally, the benzodioxole-amino compound is coupled with the hydroxyphenyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to modify the pyrrolidine-2,5-dione core.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Modified pyrrolidine-2,5-dione compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Target Specificity: The target compound’s benzodioxolamino group distinguishes it from indol-3-yl derivatives (e.g., ), which exhibit dual 5-HT1A/SERT activity . The absence of an indole/azaindole system may reduce affinity for serotonin transporters but could introduce novel interactions via the benzodioxole’s electron-rich aromatic system. Compared to the benzodioxolmethyl-piperazinyl analog (), the target compound lacks a fluorophenylpiperazine group, which is commonly associated with dopamine D2/5-HT2A receptor binding in antipsychotics . Instead, its 4-hydroxyphenyl group may favor interactions with estrogen receptors or antioxidant pathways.

Metabolic and Pharmacokinetic Profiles: The benzodioxole moiety in both the target compound and ’s analog improves resistance to oxidative metabolism compared to non-aromatic substituents.

Divergence from Pesticide Diones: Pesticidal diones like procymidone () feature halogenated aryl groups (e.g., 3,5-dichlorophenyl) and lack nitrogen-rich substituents, underscoring their non-medicinal applications . The target compound’s aminobenzodioxole and hydroxyphenyl groups align more closely with CNS-active scaffolds.

Biological Activity

3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising a pyrrolidine core substituted with a benzodioxole and hydroxyphenyl groups. Its molecular formula is C17H16N2O4, and it possesses significant lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzodioxole moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells. In vitro studies have demonstrated that derivatives of this compound can significantly lower reactive oxygen species (ROS) levels in various cell lines.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of pyrrolidine have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

| A549 (Lung Cancer) | 12 | ROS generation |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Similar compounds have been reported to exhibit neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation. In animal models of neurodegenerative diseases, these compounds have demonstrated the ability to improve cognitive functions and reduce neuronal death.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds with similar structures often inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : They can affect various signaling cascades, including those involved in apoptosis and cell cycle regulation.

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a related compound in vitro against multiple cancer cell lines. Results indicated significant reductions in cell viability at concentrations comparable to those observed for known chemotherapeutic agents.

- Neuroprotective Study : In a murine model of Alzheimer's disease, administration of a derivative showed improved memory retention and reduced amyloid plaque formation compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(1,3-Benzodioxol-5-ylamino)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be standardized?

- The compound’s synthesis typically involves multi-step organic reactions, such as coupling benzodioxol-5-ylamine with a pyrrolidine-2,5-dione scaffold. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Optimization requires monitoring via TLC or HPLC to ensure intermediate purity. Reaction yields can be improved by adjusting stoichiometric ratios of reagents and employing inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing its structural conformation and purity?

- X-ray crystallography provides definitive 3D structural data, while NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) resolves stereochemical ambiguities. High-resolution mass spectrometry (HRMS) confirms molecular weight, and HPLC-PDA assesses purity (>95% is typical for pharmacological studies). For thermal stability, DSC/TGA analyzes melting points and decomposition profiles .

Q. How can researchers design initial biological assays to evaluate its antimicrobial or anticancer potential?

- Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) using cancer cell lines (e.g., HeLa or MCF-7) and compare results to healthy cell lines (e.g., HEK293) to assess selectivity. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and validate results in triplicate .

Advanced Research Questions

Q. What computational methods are effective for predicting structure-activity relationships (SAR) and target binding affinities?

- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., COX-2 or tubulin) using crystallographic data from the PDB. QSAR models (e.g., CoMFA or CoMSIA) correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with activity. MD simulations (GROMACS) assess binding stability over time. Validate predictions with experimental IC₅₀ values and SPR (Surface Plasmon Resonance) for kinetic binding analysis .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ across cell lines) be resolved?

- Discrepancies may arise from differences in cell membrane permeability, efflux pump expression (e.g., P-gp), or metabolic stability. Conduct pharmacokinetic profiling (e.g., Caco-2 permeability assays) and metabolite identification (LC-MS/MS). Use isoform-specific enzyme inhibitors (e.g., verapamil for P-gp) to isolate mechanisms. Cross-validate results with gene expression profiling (RNA-seq) of target pathways .

Q. What strategies mitigate off-target effects while enhancing therapeutic selectivity?

- Prodrug modification (e.g., esterification of the hydroxyl group) can improve target tissue uptake. Fragment-based drug design replaces the benzodioxole moiety with bioisosteres (e.g., benzothiazole) to reduce CYP450 interactions. Pharmacophore masking via PEGylation or nanoparticle encapsulation enhances tumor-specific delivery. Validate selectivity using kinome-wide profiling (e.g., KINOMEscan) .

Q. How should researchers design experiments to elucidate its mechanism of action in inflammatory pathways?

- Use ELISA/Western blotting to quantify cytokine levels (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. siRNA knockdown of suspected targets (e.g., NF-κB or JAK/STAT components) identifies critical nodes. ROS detection assays (DCFH-DA) and flow cytometry (Annexin V/PI) assess apoptosis/necrosis balance. Cross-reference with transcriptomic datasets (GEO) to map pathway enrichment .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and meta-regression to contextualize divergent results across studies .

- Experimental Design : Apply DoE (Design of Experiments) principles (e.g., factorial designs) to optimize synthesis and bioassay conditions while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.